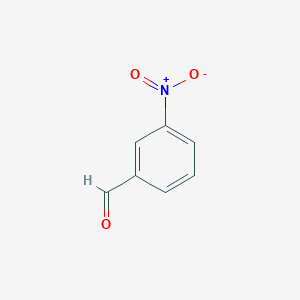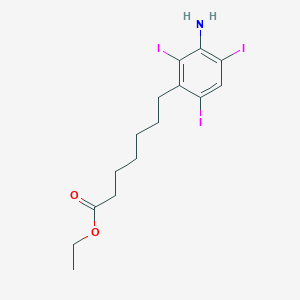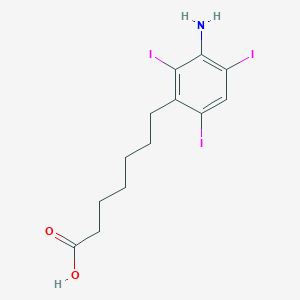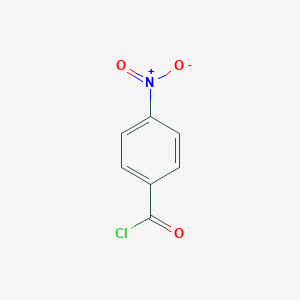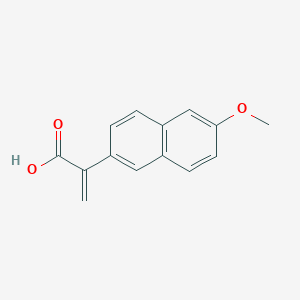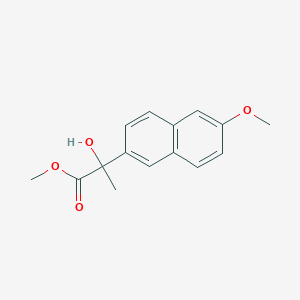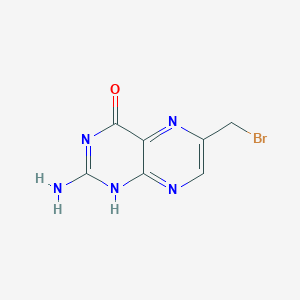
2-amino-6-(bromomethyl)-4(3H)-pteridinone
Descripción general
Descripción
2-Amino-6-(bromomethyl)-4(3H)-pteridinone is a chemical compound of interest in the synthesis and study of pteridinone derivatives. Its relevance spans from serving as a precursor in synthesizing folic acid analogues to its role in creating pharmacologically significant compounds.
Synthesis Analysis
The synthesis of 2-amino-6-(bromomethyl)-4(3H)-pteridinone involves converting 6-(bromomethyl)-2,4-pteridinediamine hydrobromide to the desired compound by treatment with hydrobromic acid. This compound is pivotal for attaching the (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl group to side-chain precursors of folic acid analogues, showcasing its utility in medicinal chemistry (Piper, McCaleb, & Montgomery, 1987).
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- 2-amino-6-(bromomethyl)-4(3H)-pteridinone is used for the synthesis of analogs of folic acid, such as 10-propargylfolic acid. This compound is significant for attaching the (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl group to side-chain precursors of folic acid analogs, particularly those with functional groups incompatible with conditions required for hydrolytic deamination of corresponding 2,4-diaminopteridine analogs (Piper, McCaleb, & Montgomery, 1987).
Photophysical and Photosensitizing Properties
- 2-amino-4 (3H) pteridinone exhibits pH-dependent fluorescence and phosphorescence emission in aqueous solutions. Its photosensitizing properties are studied using laser flash spectroscopy and steady-state irradiations, revealing its potential in photoreactions and singlet oxygen formation (Chahidi, Aubailly, Momzikoff, Bazin, & Santus, 1981).
Structural Analysis through Mass Spectrometry
- Mass spectrometry is utilized for the structural confirmation of reduced forms of substituted pteridines, including 2-amino-4(3H)pteridinone. This method aids in determining purity, extent of reduction, and fragmentation modes of both reduced and non-reduced compounds (Williams & Ayling, 1973).
Antiviral Evaluation
- 2-amino-6-(bromomethyl)-4(3H)-pteridinone derivatives are synthesized and evaluated for their antiviral activity. The effect of structural variation at the C-6 position on antiviral activity is particularly notable in cell culture studies (Singh, Singh, & Balzarini, 2013).
Enzyme Inhibition Studies
- The compound is involved in studies exploring enzyme inhibition, such as the inhibition of xanthine oxidase. Derivatives of 2-amino-6-(bromomethyl)-4(3H)-pteridinone are synthesized and their reactivity towards the enzyme is analyzed, revealing insights into substrate binding and reaction mechanisms (Meester, Kraus, Plas, Brons, & Middelhoven, 1987).
Biosynthesis of Riboflavin
- In the context of riboflavin biosynthesis, derivatives of 2-amino-6-(bromomethyl)-4(3H)-pteridinone are studied for their role as substrates and products of pyrimidine deaminase. This research offers insights into the biosynthetic pathways and enzymatic reactions involved in riboflavin production (Nielsen & Bacher, 1988).
Propiedades
IUPAC Name |
2-amino-6-(bromomethyl)-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5O/c8-1-3-2-10-5-4(11-3)6(14)13-7(9)12-5/h2H,1H2,(H3,9,10,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHGUACGXTYZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-(bromomethyl)-4(3H)-pteridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



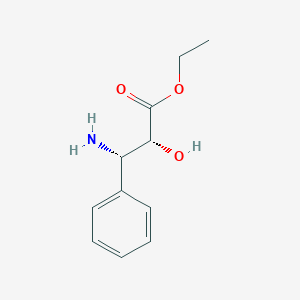
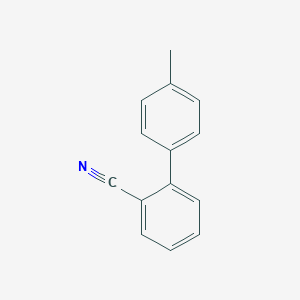
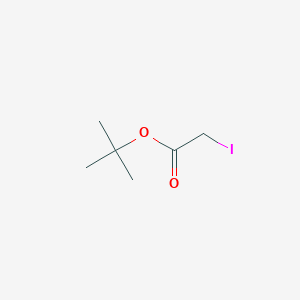

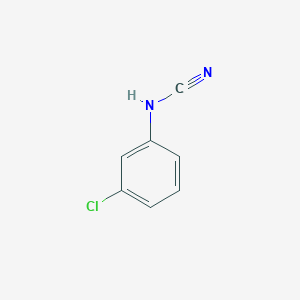
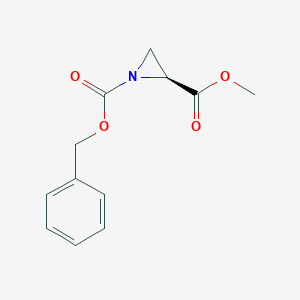
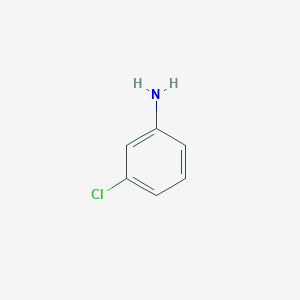
![1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate](/img/structure/B41213.png)
